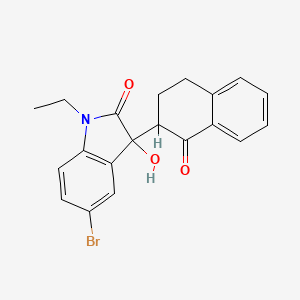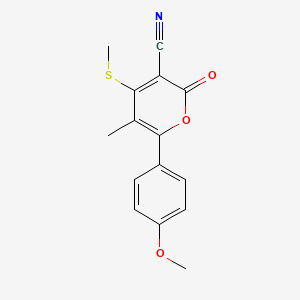![molecular formula C15H15NO6S B15283054 4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15283054.png)
4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzoic acid moiety linked to a sulfonyl group, which is further connected to a 2,4-dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:
Sulfonylation Reaction: The initial step involves the sulfonylation of 2,4-dimethoxyaniline with a suitable sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This reaction forms the sulfonamide intermediate.
Coupling Reaction: The sulfonamide intermediate is then coupled with 4-aminobenzoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting the enzyme’s activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in the target protein, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}benzoic acid
- 4-{[(2,4-Dimethoxyphenyl)amino]sulfonyl}benzoic acid
- 4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzamide
Uniqueness
4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and binding properties. The presence of both sulfonyl and carboxyl groups provides multiple sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C15H15NO6S |
|---|---|
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
4-[(2,4-dimethoxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C15H15NO6S/c1-21-12-7-8-14(13(9-12)22-2)23(19,20)16-11-5-3-10(4-6-11)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Clé InChI |
SPFKLWOCXLPDNT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282986.png)
![N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide](/img/structure/B15282987.png)

![methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B15283007.png)
![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-methylacetamide](/img/structure/B15283015.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15283018.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine](/img/structure/B15283032.png)

![N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine](/img/structure/B15283040.png)

![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B15283050.png)

![6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B15283066.png)
